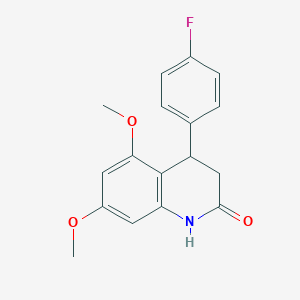![molecular formula C13H17N5O2 B5526133 [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes designed to build complex structures from simpler ones. A general approach to preparing related bicyclic compounds involves converting precursors to intermediates such as cyanohydrins, which are then subjected to processes like hydrogenolysis followed by lactamization and reduction to yield the desired structures (O’Donnell et al., 2004). This methodology may offer insights into the synthesis of [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol by indicating the potential pathways through which its complex structure can be assembled from simpler starting materials.
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction, which has been used to determine the structures of similar complex molecules. For instance, the crystal structure of a related compound was characterized to identify the arrangement of atoms and the spatial configuration, providing essential information on how molecular structures affect their properties and reactivity (Cao et al., 2010). Such analyses are crucial for understanding the specific characteristics of [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol.
Chemical Reactions and Properties
The chemical reactions and properties of compounds like [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol can be diverse, involving reactions under various conditions that yield a range of products. Studies on similar compounds have shown reactions leading to the formation of different structural motifs, indicating the reactive versatility of these compounds (Mirzaei et al., 2008).
Applications De Recherche Scientifique
Methanol Poisoning and Treatment
Methanol Toxicity and Antidotes : Methanol is a toxic alcohol that poses significant risks when ingested, leading to metabolic acidosis, visual disturbances, and potentially fatal outcomes. The treatment for methanol poisoning has evolved, with fomepizole (4-methylpyrazole) emerging as a preferred antidote due to its ability to inhibit alcohol dehydrogenase, the enzyme responsible for metabolizing methanol into its toxic metabolites. Fomepizole's efficacy in preventing the adverse effects of methanol toxicity has been supported by clinical studies and case reports. For instance, the effectiveness of fomepizole in treating pediatric cases of methanol poisoning has been documented, showcasing its role in averting the need for more invasive treatments such as hemodialysis and avoiding the side effects associated with alternative treatments like ethanol (Brown et al., 2001; Brabander et al., 2005).
Clinical Outcomes and Management : Research has also focused on the clinical management of methanol poisoning, including the kinetics of methanol and formate during treatment with fomepizole, highlighting the shift in treatment paradigms towards less invasive, more pharmacologically focused interventions (Hovda et al., 2005). Studies emphasize the critical nature of timely diagnosis and intervention in the prognosis of methanol poisoning, with early treatment significantly improving outcomes.
Propriétés
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-9-11-8-17(6-7-20-10-11)13-14-15-16-18(13)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVYHDZBFHXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C2=NN=NN2C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)
![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)
![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)
![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)
![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)
![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)
![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)
![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)
![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)